多效唑

描述

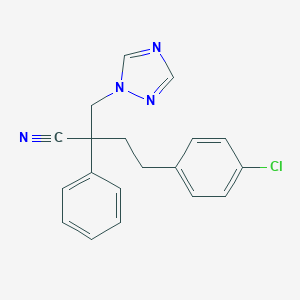

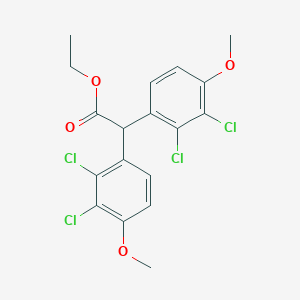

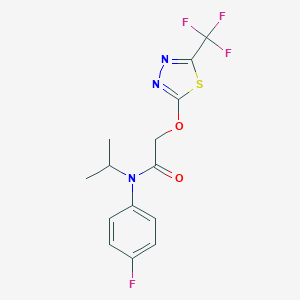

Paclobutrazol is a triazole derivative widely recognized for its plant growth regulatory properties, characterized by its chemical structure [(2RS, 3RS)-1-(4-chlorophenyl)-4, 4-dimethyl-2-(1H-1, 2, 4-trizol-1-yl)-pentan-3-ol]. It acts by inhibiting gibberellin synthesis, leading to reduced plant height and increased root growth, making it beneficial for enhancing stress resistance in plants. Moreover, it has fungicidal activities, contributing to its broad application in agriculture to manage plant growth and improve stress tolerance (Soumya, Kumar, & Pal, 2017).

Synthesis Analysis

Paclobutrazol synthesis involves the creation of its diastereoisomers and enantiomers, with specific processes designed to separate its plant growth regulatory activity from its fungicidal activity. This separation is achieved through the resolution of paclobutrazol into two enantiomers, highlighting the complexity and specificity of its synthesis process (Sugavanam, 1984).

Molecular Structure Analysis

The molecular structure of paclobutrazol has been identified using techniques such as FT IR, 1 H NMR, and X-ray diffraction, revealing the presence of strong N……H bonds both intermolecularly and intramolecularly. These bonds play a crucial role in the molecule's stability and reactivity, underpinning its biological activity (Kaibei, 1998).

Chemical Reactions and Properties

Paclobutrazol undergoes specific chemical reactions that define its mechanism of action, such as inhibiting the gibberellin biosynthesis pathway. This inhibition is critical for its application as a plant growth regulator, affecting the levels of other plant hormones and thereby modulating growth and stress responses (Soumya, Kumar, & Pal, 2017).

Physical Properties Analysis

Paclobutrazol's physical properties, such as solubility and stability, are essential for its application and effectiveness. These properties are influenced by its molecular structure and contribute to its uptake and persistence in plant tissues and the environment. Studies have shown its uptake through roots and persistence in soils and plant tissues, indicating its long-lasting effects (Sharma & Awasthi, 2005).

Chemical Properties Analysis

The chemical properties of paclobutrazol, including its reactivity and interaction with other compounds, are pivotal in its function as a plant growth regulator. Its ability to inhibit specific enzymes in the gibberellin biosynthesis pathway without affecting other growth processes is a testament to its selective action, making it an invaluable tool in agriculture (Soumya, Kumar, & Pal, 2017).

科学研究应用

增强光合作用和抗氧化防御

多效唑已被证明可以改善植物的光合作用并增强其抗氧化防御系统。例如,在高羊茅中,它通过增加光合色素含量、净光合速率和核酮糖-1,5-二磷酸羧化酶 (RuBisCO) 的活性来减轻弱光引起的损害。 它还激活抗氧化酶活性以及抗坏血酸-谷胱甘肽 (AsA-GSH) 循环,从而减少活性氧 (ROS) 的爆发 .

缓解植物碱胁迫

多效唑的使用已被发现可以减轻红稻的碱胁迫。它增强叶绿素含量和抗氧化活性,从而在胁迫条件下改善生长参数。 这包括脯氨酸积累的增加和细胞膜的稳定,这些都表明抗逆性增强 .

木本植物的抗旱性

多效唑促进了木本植物(如油松和栎树)的抗旱性增强。它加速气孔反应,增强水分保持能力,并在干旱条件下提高存活率。 这种应用在林业和城市景观中尤其有价值,在那里节水是一个优先事项 .

诱导谷物抗倒伏性

在小麦等谷物作物中,多效唑用于诱导抗倒伏性。 它调节株高、茎秆物理强度和木质素生物合成,这些都是防止倒伏的关键因素——倒伏是全世界小麦生产力的主要限制因素 .

促进果树的采收成熟

多效唑广泛用于促进各种果树的采收成熟。它通过加速颜色发育、延迟和同步果实成熟以及控制采收前落果来提高果实品质。 它还增强果实的物理和化学特性,有助于提高作物产量和品质 .

胁迫条件下激素水平的调节

多效唑在胁迫条件下调节激素水平方面发挥着重要作用。它减少赤霉素 (GA) 的合成代谢,从而下调参与 GA 生物合成酶的转录水平。 同时,它上调负责脱落酸 (ABA) 浓度的基因表达,从而增强抗逆性 .

作用机制

Paclobutrazol, also known as “Paclobutrazol 10 microg/mL in Isooctane”, is a member of the triazole family and is known for its growth-regulating properties .

Target of Action

Paclobutrazol primarily targets plant hormones, specifically gibberellins (GAs), abscisic acid (ABA), and cytokinins (CK) . These hormones play a crucial role in plant growth and development.

Mode of Action

Paclobutrazol interacts with its targets by altering the levels of these hormones. It inhibits the synthesis of gibberellins and increases the level of cytokinins . This results in a reduction in stem elongation, leading to stouter stems and increased root growth .

Biochemical Pathways

Paclobutrazol affects the isoprenoid pathway, a crucial pathway in plants that produces a variety of compounds, including plant hormones . When the synthesis of gibberellins is inhibited by paclobutrazol, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .

Pharmacokinetics

It is known that paclobutrazol is more effective when applied to the growing media, as this method provides a longer absorption time and greater absorption of the active ingredient than foliar spray .

Result of Action

The action of paclobutrazol leads to a variety of molecular and cellular effects. It reduces plant height to prevent lodging, increases the number and weight of fruits per tree, and improves fruit quality . It also reduces evapotranspiration and decreases plant moisture stress by enhancing the relative water content of the leaf area . Additionally, paclobutrazol develops resistance in plants against biotic and abiotic stresses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of paclobutrazol. For instance, paclobutrazol has been used to provide plant protection against numerous abiotic stresses such as chilling, water deficit stress, flooding, and salinity . It acts as a stress protectant by maintaining relative water content, membrane stability index, photosynthetic activity, and photosynthetic pigments .

安全和危害

属性

IUPAC Name |

(2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOGWMIKYWRTKW-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]([C@@H](CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30231704 | |

| Record name | 2R,3R-Paclobutrazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82336-55-8, 76738-62-0 | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, beta-((4-chlorophenyl)methyl)-alpha-(1,1-dimethylethyl)-, (R-(R*,R*))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082336558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2R,3R-Paclobutrazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methyl]-α-(1,1-dimethylethyl)-, (αR,βR)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Paclobutrazol in plants?

A1: Paclobutrazol acts as a plant growth retardant by inhibiting gibberellin biosynthesis. [, , , , , , ] Gibberellins are plant hormones that play a crucial role in stem elongation, seed germination, and other developmental processes.

Q2: What are the downstream effects of Paclobutrazol-mediated gibberellin inhibition?

A2: By inhibiting gibberellin biosynthesis, Paclobutrazol leads to a range of effects on plant growth and development, including:

- Reduced stem elongation: This results in shorter, more compact plants, often desirable for ornamental purposes or to improve lodging resistance in crops. [, , , , , , , , , , ]

- Increased root growth: Paclobutrazol can promote root development, potentially improving nutrient and water uptake. [, , , ]

- Enhanced flowering and fruiting: In some species, Paclobutrazol can stimulate flowering, increase fruit set, and improve fruit quality. [, , , , , , , , , , ]

- Increased stress tolerance: Paclobutrazol can enhance plant tolerance to abiotic stresses, such as drought and salinity. [, , , ]

Q3: How does Paclobutrazol affect nutrient distribution within the plant?

A3: Studies show that Paclobutrazol can influence nutrient partitioning, leading to increased nutrient accumulation in roots and reduced nutrient levels in the shoots. [] This shift in nutrient distribution might contribute to enhanced root growth and improved stress tolerance.

Q4: Are there any differences in the effects of Paclobutrazol depending on the application method?

A4: Yes, research suggests that the application method of Paclobutrazol can influence its efficacy and impact on plant growth. Soil drench, foliar spray, and seed treatments have been investigated, each with varying degrees of effectiveness depending on the plant species and desired outcome. [, , , , , , , , ]

Q5: What is the molecular formula and weight of Paclobutrazol?

A5: Paclobutrazol has the molecular formula C15H20ClN3O and a molecular weight of 293.79 g/mol.

Q6: How does the presence of organic matter in the soil affect the efficacy of Paclobutrazol?

A6: Organic matter in the soil can influence the movement and uptake of Paclobutrazol, potentially affecting its efficacy. [, ] Studies suggest that higher organic matter content might reduce the availability of Paclobutrazol for plant uptake.

Q7: Does Paclobutrazol degrade in the environment, and if so, how?

A7: Research indicates that Paclobutrazol can persist in soil for extended periods. [] Microbial degradation is considered a primary pathway for its breakdown in the environment.

Q8: Is there any research exploring the structure-activity relationship of Paclobutrazol and its analogs?

A8: While the provided papers do not delve into specific SAR studies for Paclobutrazol, it is worth noting that structural modifications to the parent molecule can significantly influence its activity, potency, and selectivity.

Q9: Are there any known toxicological concerns associated with Paclobutrazol?

A9: While generally considered safe when used according to recommended guidelines, it is crucial to note that Paclobutrazol, like any chemical, has the potential for toxicological effects. Further research and monitoring are essential to fully understand its long-term impact on human health and the environment.

Q10: Are there alternative plant growth regulators with similar effects to Paclobutrazol?

A10: Yes, several other plant growth regulators share similar modes of action or elicit comparable effects to Paclobutrazol. Some notable examples include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。